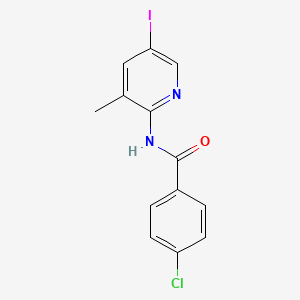

4-chloro-N-(5-iodo-3-methylpyridin-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

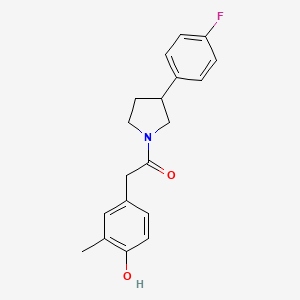

“4-chloro-N-(5-iodo-3-methylpyridin-2-yl)benzamide” is a chemical compound with the molecular formula C13H10ClIN2O . It has an average mass of 372.589 Da and a monoisotopic mass of 371.952637 Da .

Molecular Structure Analysis

The molecular structure of “4-chloro-N-(5-iodo-3-methylpyridin-2-yl)benzamide” consists of 13 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 1 iodine atom, 2 nitrogen atoms, and 1 oxygen atom .Applications De Recherche Scientifique

- Researchers have explored the antioxidant activity of this compound. In vitro studies have assessed its total antioxidant capacity, free radical scavenging ability, and metal chelating properties. Some synthesized derivatives exhibit more effective antioxidant activity than standard compounds .

- In vitro tests evaluated the antibacterial potential of 4-chloro-N-(5-iodo-3-methylpyridin-2-yl)benzamide against both gram-positive and gram-negative bacteria. Comparisons were made with control drugs. Understanding its antibacterial efficacy is crucial for potential therapeutic applications .

- Amide compounds, including benzamides, play a significant role in drug discovery. Researchers explore their potential as novel drug candidates for various conditions, such as cancer, hyperactivity, and hypercholesterolemia. This compound may contribute to this field .

- Beyond medicine, amides find use in industrial sectors like plastics, rubber, paper, and agriculture. Investigating the properties of 4-chloro-N-(5-iodo-3-methylpyridin-2-yl)benzamide could reveal applications in these areas .

- Amides serve as essential building blocks in the synthesis of various organic compounds. Understanding the reactivity and behavior of this compound can aid in designing new molecules and reactions .

- Researchers employ spectroscopic techniques (such as IR, 1H NMR, and 13C NMR) to analyze the structure of synthesized benzamides. These studies contribute to our understanding of molecular properties and interactions .

Antioxidant Properties

Antibacterial Activity

Drug Discovery

Industrial Applications

Chemical Intermediates

Structural Studies

Orientations Futures

While specific future directions for “4-chloro-N-(5-iodo-3-methylpyridin-2-yl)benzamide” are not mentioned in the literature, there is a general interest in the development of novel benzamides substituted with pyrazole-linked 1,2,4-oxadiazole for potential pesticidal applications . This suggests that similar compounds could also be of interest in future research.

Mécanisme D'action

Target of Action

The primary target of 4-chloro-N-(5-iodo-3-methylpyridin-2-yl)benzamide is the Succinate Dehydrogenase (SDH) enzyme . SDH plays a crucial role in the citric acid cycle and the electron transport chain, which are essential for energy production in cells.

Mode of Action

4-chloro-N-(5-iodo-3-methylpyridin-2-yl)benzamide interacts with the SDH enzyme, inhibiting its function . The compound forms hydrogen bonds and pi-pi interactions with the enzyme, which can explain its mechanism of action .

Biochemical Pathways

By inhibiting the SDH enzyme, 4-chloro-N-(5-iodo-3-methylpyridin-2-yl)benzamide disrupts the citric acid cycle and the electron transport chain. This disruption affects the cell’s ability to produce energy, leading to downstream effects such as growth inhibition .

Result of Action

The inhibition of the SDH enzyme by 4-chloro-N-(5-iodo-3-methylpyridin-2-yl)benzamide leads to a decrease in energy production within the cell. This energy deficit can inhibit the growth of cells, making the compound potentially useful as an antifungal agent .

Propriétés

IUPAC Name |

4-chloro-N-(5-iodo-3-methylpyridin-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClIN2O/c1-8-6-11(15)7-16-12(8)17-13(18)9-2-4-10(14)5-3-9/h2-7H,1H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHKQLRRQRKKGEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1NC(=O)C2=CC=C(C=C2)Cl)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClIN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-(5-iodo-3-methylpyridin-2-yl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1-(furan-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2774624.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)pivalamide](/img/structure/B2774625.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-bromo-5-methoxybenzamide](/img/structure/B2774632.png)

![5,6-dichloro-N-methyl-N-[(pyridin-3-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2774633.png)

![1-(3-fluorobenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)